
6-Fluor-3-methyl-1,2-Benzoxazol
Übersicht
Beschreibung
6-Fluoro-3-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 6th position and a methyl group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-methyl-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
6-Fluoro-3-methyl-1,2-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
Biochemical Pathways
Benzoxazole derivatives have been known to affect a wide range of metabolic pathways and cellular processes in cancer pathology .
Pharmacokinetics
The limitations associated with antimicrobial agents, including 6-fluoro-3-methyl-1,2-benzoxazole, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
One of the synthesized compounds showed antibacterial effect against staphylococcus aureus (mtcc 3160) at a concentration of 50 μg per well .
Action Environment
The design and development of new drugs with potential antimicrobial activity, including 6-fluoro-3-methyl-1,2-benzoxazole, are needed to improve the quality of life and open a window for exploring many areas of medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-1,2-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method is the reaction of 2-aminophenol with 2-fluoroacetophenone under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of 6-Fluoro-3-methyl-1,2-benzoxazole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, metal catalysts such as palladium or copper can be employed to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-methyl-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-1,2-benzoxazole: Lacks the methyl group at the 3rd position.
3-Methyl-1,2-benzoxazole: Lacks the fluorine atom at the 6th position.
6-Chloro-3-methyl-1,2-benzoxazole: Contains a chlorine atom instead of fluorine at the 6th position.
Uniqueness
6-Fluoro-3-methyl-1,2-benzoxazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets.
Eigenschaften
IUPAC Name |
6-fluoro-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCUAJRDGGWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621050 | |
| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117933-03-6 | |
| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
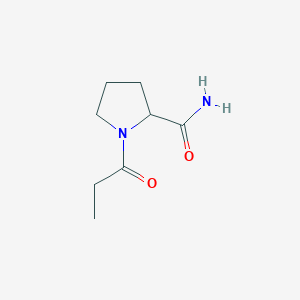
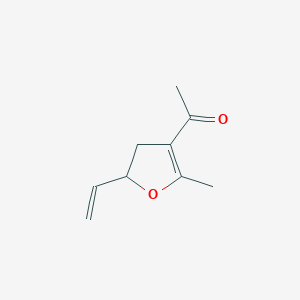
![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)
![2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol](/img/structure/B40864.png)


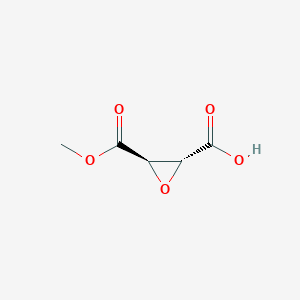
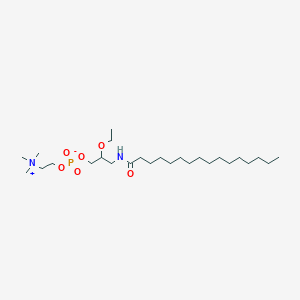
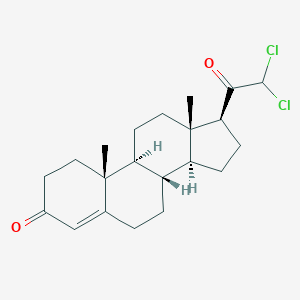
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
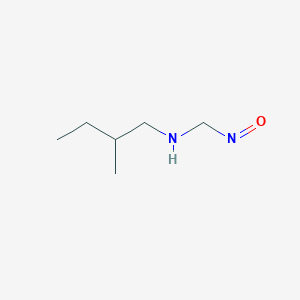
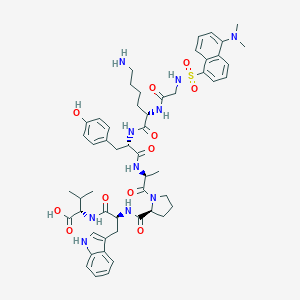
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)

